4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid)
Description
Properties
Molecular Formula |
C18H10O6 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-[4-(4-carboxy-3-hydroxyphenyl)buta-1,3-diynyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C18H10O6/c19-15-9-11(5-7-13(15)17(21)22)3-1-2-4-12-6-8-14(18(23)24)16(20)10-12/h5-10,19-20H,(H,21,22)(H,23,24) |
InChI Key |
BOXQAOAEOQDODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CC#CC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
2-Hydroxybenzoic Acid Derivatives
2-Hydroxybenzoic acid (salicylic acid) derivatives are the fundamental building blocks. These can be modified via halogenation or diazotization to introduce reactive handles for coupling reactions.
Example: Preparation of 2-hydroxy-4-iodobenzoic acid
- Starting from 4-amino-2-hydroxybenzoic acid, diazotization is performed by treatment with sodium nitrite in acidic conditions at low temperature (-5 to 0 °C).
- The diazonium salt is then reacted with potassium iodide in sulfuric acid, resulting in substitution of the diazonium group by iodine.
- The product is isolated by extraction and purified, yielding 2-hydroxy-4-iodobenzoic acid with yields ranging from 35% to 90% depending on conditions and scale.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Diazotization | 4-Aminosalicylic acid, NaNO2, H2SO4, 0-5 °C | - | Formation of diazonium salt |
| Iodination | KI in H2SO4, room temp to 75 °C | 35-90% | Evolution of N2 gas observed; purification by chromatography |
This iodinated hydroxybenzoic acid serves as a key coupling partner for subsequent formation of the diyne linkage.
Formation of the Butadiyne Linkage
The butadiyne (1,3-diyne) linkage is typically constructed by coupling two terminal alkyne-containing aromatic units using oxidative coupling methods.
Glaser Coupling
- The Glaser coupling involves oxidative homocoupling of terminal alkynes in the presence of copper(I) salts and oxygen or other oxidants.
- For 4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid), the iodinated hydroxybenzoic acid derivative can be converted to the corresponding terminal alkyne via Sonogashira coupling or other alkynylation methods.
- Subsequent oxidative coupling of these terminal alkynes yields the butadiyne linkage connecting the two aromatic units.
Sonogashira Coupling (Precursor Step)
- The iodinated hydroxybenzoic acid derivative reacts with terminal alkynes under palladium-catalyzed Sonogashira coupling conditions to introduce the alkyne functionality.
- Typical conditions include Pd(PPh3)2Cl2 catalyst, copper(I) iodide co-catalyst, and amine base in an organic solvent under inert atmosphere.
Oxidative Coupling to Butadiyne
- The terminal alkynes undergo Glaser-type oxidative homocoupling using copper salts and oxygen or other oxidants to form the 1,3-diyne linkage.
- This step requires careful control of reaction conditions to avoid overoxidation or polymerization.
Representative Synthetic Route Summary
Additional Notes on Reactivity and Purification
- The hydroxyl and carboxylic acid groups on the aromatic rings can participate in side reactions such as esterification or etherification; protecting groups may be employed if necessary.
- Purification typically involves silica gel chromatography, recrystallization, or extraction techniques.
- The final compound typically appears as a white to pale yellow solid, soluble in organic solvents.
Research Results and Applications
- The butadiyne linkage imparts unique reactivity, enabling cycloaddition and polymerization reactions.
- The compound acts as a chelating ligand due to its carboxylic acid groups, forming stable complexes with metal ions.
- These properties make it valuable in materials science and medicinal chemistry research.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The buta-1,3-diyne linker provides rigidity, which can enhance binding specificity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
- 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline (A1) Structure: Diacetylene bridge connecting two aniline (-NH₂) groups. Properties: Soluble in polar aprotic solvents (e.g., DMF, DMSO) . Applications: Used in covalent organic frameworks (COFs) for photocatalytic hydrogen generation . Key Difference: Amino groups enable Schiff base formation, contrasting with the carboxylic acid groups in the target compound, which favor metal coordination .
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzaldehyde)
Physical and Spectral Properties
Discussion of Key Contrasts
Functional Group Influence :
- Reactivity: Electron-withdrawing groups (e.g., -NO₂) on aromatic rings lower homocoupling yields, suggesting the target compound’s synthesis may require optimized conditions .
Material Performance : MOFs derived from diacetylene-linked dicarboxylic acids exhibit higher porosity than COFs using BDDA, reflecting the impact of linker geometry and functionality .
Biological Activity
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound consists of two 2-hydroxybenzoic acid moieties linked by a buta-1,3-diyne chain, which contributes to its rigidity and reactivity. The presence of hydroxyl groups enhances its ability to interact with biological targets, making it a subject of interest in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of 4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) is , with a molecular weight of approximately 290.3 g/mol. Its structure can be represented as follows:
This compound's unique features include:
- Two Hydroxy Groups : These groups can form hydrogen bonds with proteins and nucleic acids.
- Buta-1,3-Diyne Linker : Provides structural rigidity that may enhance specificity in biological interactions.
Antioxidant Properties
Research has indicated that compounds containing hydroxybenzoic acid derivatives exhibit significant antioxidant activity. The hydroxyl groups in 4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) are believed to contribute to this activity by scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Studies have shown that hydroxybenzoic acid derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects. The mechanism is likely associated with the disruption of microbial cell membranes due to the hydrophobic nature of the buta-1,3-diyne linker.
Enzyme Inhibition
Preliminary studies suggest that 4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of glycosyltransferases in plant systems, which are crucial for secondary metabolite biosynthesis . This inhibition could lead to alterations in metabolic processes within target organisms.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of 4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
This data suggests that the compound exhibits dose-dependent antioxidant activity.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| Staphylococcus aureus | 30 |
These findings indicate that the compound possesses notable antimicrobial properties.
Mechanistic Insights
The biological activity of 4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) can be attributed to its ability to form hydrogen bonds due to its hydroxyl groups and its structural rigidity from the buta-1,3-diyne linker. These interactions may facilitate binding with various biomolecules, enhancing its therapeutic potential.
Interaction Studies
Interaction studies have shown that the compound can bind effectively to proteins involved in oxidative stress responses and metabolic pathways. Such interactions may lead to the modulation of enzyme activities and influence cellular signaling pathways.
Q & A
Q. What are the established synthetic routes for 4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid), and how can purity be ensured?
The compound is typically synthesized via coupling reactions involving diacetylene linkages. A documented method employs Sonogashira coupling or oxidative homocoupling of terminal alkynes to form the butadiyne core. Post-synthesis, purification is achieved through recrystallization using polar aprotic solvents (e.g., DMF/water mixtures). Purity validation requires NMR (¹H/¹³C) to confirm structural integrity and HPLC to assess chemical homogeneity (>98% purity). Residual solvent analysis via GC-MS is recommended for applications requiring high thermal stability .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- FT-IR : To confirm hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.
- XRD : For crystallinity assessment and unit cell parameter determination.
- Solid-state NMR : To analyze hydrogen bonding and π-π stacking interactions in the crystalline phase.
- UV-Vis Spectroscopy : To evaluate electronic transitions linked to the conjugated diyne system.
Data should be cross-referenced with computational models (e.g., DFT) to validate assignments .
Advanced Research Questions
Q. How does the integration of this compound into covalent organic frameworks (COFs) enhance photocatalytic hydrogen generation efficiency?
The compound’s rigid, conjugated diyne backbone facilitates electron delocalization, which enhances charge carrier mobility in COFs. When incorporated as a linker, it promotes visible-light absorption and reduces recombination rates. Experimental optimization involves tuning the COF’s porosity (via BET analysis) and bandgap (via Tauc plots) to align with redox potentials for water splitting. Recent studies report hydrogen evolution rates of 12.7 mmol·g⁻¹·h⁻¹ under AM 1.5G irradiation, attributed to efficient exciton dissociation at the COF-electrolyte interface .
Q. How can researchers resolve discrepancies in reported catalytic activities of COFs incorporating this compound?
Discrepancies often arise from variations in synthetic conditions (e.g., solvent, temperature) or structural defects. Methodological approaches include:
- Controlled Comparative Studies : Synthesize COFs under standardized conditions (e.g., solvothermal vs. mechanochemical methods) and compare photocatalytic outputs.
- Computational Simulations : Use density functional theory (DFT) to model charge transfer pathways and identify defect-induced bottlenecks.
- In Situ Characterization : Employ time-resolved fluorescence spectroscopy to quantify exciton lifetimes under operational conditions .
Q. What theoretical frameworks guide the design of experiments involving this compound in photocatalytic applications?
Research should align with:
- Band Engineering Principles : Adjusting the HOMO-LUMO gap via substituent effects (e.g., electron-withdrawing groups on the benzoic acid moiety).
- Marcus Theory : To model electron transfer kinetics between the COF and reaction intermediates.
- Topological Analysis : Optimize COF pore size for mass transport limitations using molecular dynamics simulations .
Q. How do the electronic properties of this compound influence its role in charge transfer processes within COFs?
The diyne spacer’s conjugation lowers the LUMO energy, facilitating electron injection into catalytic sites (e.g., Pt co-catalysts). Electrochemical impedance spectroscopy (EIS) reveals reduced charge transfer resistance (Rct) in COFs with this linker compared to alkyl-based analogs. Advanced techniques like transient absorption spectroscopy can map exciton diffusion lengths, which correlate with photocatalytic efficiency .
Methodological Recommendations
- Synthetic Reproducibility : Document solvent polarity and reaction time rigorously, as these critically influence diyne bond formation .
- Data Validation : Cross-check photocatalytic activity using multiple light sources (e.g., LED vs. solar simulators) to account for wavelength-dependent effects .
- Theoretical Integration : Combine experimental data with machine learning models (e.g., COMSOL Multiphysics) to predict optimal COF architectures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
